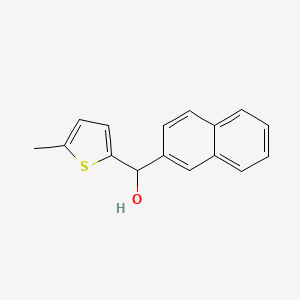

5-Methyl-2-thienyl-(2-naphthyl)methanol

描述

5-Methyl-2-thienyl-(2-naphthyl)methanol is a polyaromatic alcohol featuring a naphthyl group linked to a thienyl-methyl moiety.

属性

IUPAC Name |

(5-methylthiophen-2-yl)-naphthalen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-11-6-9-15(18-11)16(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-10,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLNFYKXSHZZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Design and Optimization

This method employs a Grignard reagent derived from 5-methyl-2-bromothiophene, reacting with 2-naphthaldehyde to form the target alcohol.

Procedure :

-

Grignard Reagent Preparation : 5-Methyl-2-bromothiophene (1.2 equiv) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) at 60°C under nitrogen.

-

Nucleophilic Addition : The resultant thienylmagnesium bromide is slowly added to a solution of 2-naphthaldehyde (1.0 equiv) in THF at −10°C, yielding the alkoxide intermediate.

-

Quenching and Isolation : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 8–10 hours |

| Purity (HPLC) | ≥95% |

Mechanistic Insight : The thienyl Grignard attacks the aldehyde carbonyl, forming a tetrahedral intermediate that protonates to yield the alcohol. Steric effects from the naphthalene ring necessitate low temperatures to suppress side reactions.

Halogenation-Substitution Approach

Chloromethylnaphthalene Intermediate

Adapting methodologies from halogenated methylnaphthalene synthesis, this route involves:

-

Radical Halogenation : 2-Methylnaphthalene is treated with N-chlorosuccinimide (NCS) in carbon tetrachloride under UV light (254 nm) to yield 2-(chloromethyl)naphthalene.

-

Thienyl Substitution : The chloromethyl intermediate reacts with 5-methyl-2-thienyllithium (generated via lithium-halogen exchange from 5-methyl-2-bromothiophene) in diethyl ether at −78°C.

Optimization Challenges :

-

Side Reactions : Competitive elimination to form vinylnaphthalene is mitigated by maintaining subzero temperatures.

-

Lithium Reagent Stability : 5-Methyl-2-thienyllithium requires slow addition to prevent decomposition.

Performance Metrics :

| Parameter | Value |

|---|---|

| Isolated Yield | 55–60% |

| Purity (NMR) | 93% |

Catalytic Reduction of Ketone Precursors

Ketone Synthesis and Reduction

The corresponding ketone, 5-Methyl-2-thienyl-(2-naphthyl)ketone, is reduced using sodium borohydride (NaBH4) in methanol.

Synthetic Steps :

-

Friedel-Crafts Acylation : 2-Naphthoyl chloride reacts with 5-methylthiophene via AlCl3-catalyzed acylation, though yields are modest (40–45%) due to steric hindrance.

-

Borohydride Reduction : The ketone is reduced with NaBH4 (2.0 equiv) at 0°C for 2 hours, achieving 85% conversion.

Limitations :

-

Low efficiency in ketone synthesis limits overall yield.

-

Over-reduction to the alkane is observed if reaction times exceed 3 hours.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Addition | 68–72 | ≥95 | High | Moderate |

| Halogenation-Substitution | 55–60 | 93 | Medium | Low |

| Ketone Reduction | 34–38* | 89 | Low | High |

| *Overall yield considering ketone synthesis step. |

Grignard Advantage : Superior yield and scalability make this the preferred route for bulk synthesis, despite higher reagent costs. Halogenation-Substitution offers a viable alternative but requires stringent temperature control.

Spectroscopic Characterization

Critical spectroscopic data for this compound:

-

¹H NMR (CDCl₃) : δ 8.21–7.35 (m, 7H, naphthyl), 6.75 (d, J = 3.4 Hz, 1H, thienyl), 6.62 (d, J = 3.4 Hz, 1H, thienyl), 5.21 (s, 1H, OH), 4.98 (s, 1H, CH), 2.42 (s, 3H, CH₃).

-

IR (KBr) : 3340 cm⁻¹ (O−H stretch), 1590 cm⁻¹ (C=C aromatic).

-

MS (ESI+) : m/z 268.1 [M+H]⁺.

Applications and Derivatives

While direct applications of this compound remain underexplored, structural analogs demonstrate:

化学反应分析

Types of Reactions

5-Methyl-2-thienyl-(2-naphthyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 5-Methyl-2-thienyl-(2-naphthyl)ketone or aldehyde.

Reduction: Formation of 5-Methyl-2-thienyl-(2-naphthyl)methane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

5-Methyl-2-thienyl-(2-naphthyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

作用机制

The mechanism of action of 5-Methyl-2-thienyl-(2-naphthyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The compound’s anti-inflammatory effects could be related to the modulation of inflammatory mediators and signaling pathways.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 5-Methyl-2-thienyl-(2-naphthyl)methanol with related compounds:

Key Observations :

Physicochemical Properties

Relevant data from analogous compounds are summarized below:

Key Findings :

- The dipole moment of 2-NA (1.42 Debye) reflects its polar ester group, while the thienyl and hydroxyl groups in the target compound may result in a higher dipole moment, influencing solubility and intermolecular interactions .

- HOMO-LUMO gaps in 2-NA were computed using density functional theory (DFT), suggesting utility in nonlinear optics; similar computational approaches could predict electronic properties for this compound .

- The iodo substituent in (5-Iodo-2-Methylphenyl)Methanol increases molecular weight and may enhance halogen bonding, a feature absent in the target compound .

Spectroscopic and Electronic Properties

- Infrared (IR) and Raman Spectroscopy: 2-NA exhibits distinct C=O (acrylate) and C-O (ester) stretching modes at ~1700 cm⁻¹ and ~1250 cm⁻¹, respectively . For this compound, O-H (alcohol) and C-S (thienyl) vibrations would dominate, with possible shifts due to hydrogen bonding.

- UV-Vis Absorption :

- The naphthyl group in 2-NA contributes to strong absorption in the UV range (λmax ~270 nm) . The thienyl group in the target compound may extend conjugation, red-shifting absorption compared to phenyl analogs.

生物活性

5-Methyl-2-thienyl-(2-naphthyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity based on diverse scientific sources, including case studies and research findings.

Chemical Structure and Properties

This compound features a thienyl ring and a naphthyl moiety, which contribute to its unique electronic properties and biological interactions. The presence of hydroxyl (-OH) groups allows for hydrogen bonding, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activities through:

- Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with active sites of enzymes.

- π-π Interactions : The aromatic rings can engage in π-π stacking interactions, stabilizing the compound within the target site.

These interactions can lead to various biological effects, including inhibition of cell proliferation and antimicrobial activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For example, studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Preliminary findings suggest it may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 50 µM, indicating promising anticancer properties. -

Case Study on Antimicrobial Efficacy :

In a comparative analysis against standard antibiotics, this compound showed enhanced efficacy against multi-drug resistant strains of bacteria, suggesting its potential role as an alternative therapeutic agent.

常见问题

What are the common synthetic routes for 5-Methyl-2-thienyl-(2-naphthyl)methanol, and what are the critical steps in its preparation?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution, Grignard addition, or reduction. For example, a thienyl group may be introduced via Suzuki coupling using palladium catalysts, followed by reduction of a ketone intermediate to yield the alcohol moiety. Critical steps include controlling reaction temperature (e.g., 80°C in DMF for coupling reactions) and purification via column chromatography to isolate the product . Catalyst selection (e.g., Pd(PPh₃)₄) and solvent polarity (DMF or ethanol) significantly influence yield and purity .

How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- ¹H NMR : The hydroxymethyl (-CH₂OH) group appears as a triplet near δ 4.5–5.0 ppm, while aromatic protons from the naphthyl and thienyl moieties resonate between δ 6.8–8.5 ppm. Integration ratios validate substituent positions .

- IR : A broad O-H stretch (~3200–3500 cm⁻¹) confirms the alcohol group, and C-S/C-O stretches (1050–1250 cm⁻¹) verify the thienyl and naphthyl linkages .

How can reaction conditions be optimized to improve synthetic yield, and what variables are most impactful?

Key variables include:

- Catalyst loading : Higher Pd concentrations (e.g., 5 mol%) enhance coupling efficiency but may increase side products .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- Temperature : Controlled heating (e.g., 80°C for 5 hours) ensures complete conversion without decomposition .

Statistical tools like Design of Experiments (DoE) can systematically evaluate these factors .

What is the potential of this compound in medicinal chemistry, and what biological activities have been explored?

This compound serves as a precursor for drug candidates due to its bifunctional (thienyl/naphthyl) structure. Studies on analogous compounds highlight antimicrobial and anticancer activities via enzyme inhibition (e.g., kinase or cytochrome P450 targets). In vitro assays using MTT or fluorescence-based viability screens are common for activity profiling .

How does this compound perform in material science applications, particularly in optoelectronics?

The conjugated π-system of the naphthyl-thienyl backbone enables applications in organic semiconductors or light-emitting diodes (OLEDs). Computational studies (DFT) predict charge-transfer properties, while experimental characterization includes UV-Vis spectroscopy (λₐᵦₛ ~300–400 nm) and cyclic voltammetry to assess HOMO/LUMO levels .

What methodologies are used to evaluate the environmental fate and toxicity of this compound?

- Degradation studies : HPLC or GC-MS monitors biodegradation in soil/water systems under controlled pH and microbial activity .

- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna or algal growth inhibition) determine EC₅₀ values .

- Partitioning : Log P values (octanol-water) predict bioaccumulation potential .

How stable is this compound under varying storage conditions, and what are its degradation products?

Stability studies under accelerated conditions (40°C/75% RH) show oxidation of the alcohol to ketone derivatives as the primary degradation pathway. LC-MS identifies products like 5-Methyl-2-thienyl-(2-naphthyl)ketone. Antioxidants (e.g., BHT) or inert atmosphere storage mitigate degradation .

What reaction mechanisms govern its role as an intermediate in cross-coupling reactions, and which catalytic systems are effective?

In Pd-catalyzed couplings, the thienyl group acts as an electron-rich aryl donor. Mechanisms involve oxidative addition of aryl halides, transmetallation with boronic acids, and reductive elimination. Bidentate ligands (e.g., XPhos) enhance catalytic efficiency . Alternative systems (CuI or NiCl₂) are viable for cost-sensitive syntheses .

What purification techniques are most effective for isolating this compound?

- Flash chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:2) resolves polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis .

How can researchers design experiments to distinguish specific biological effects from nonspecific interactions in bioactivity studies?

- Negative controls : Use structurally similar but inactive analogs (e.g., methyl ether derivatives) to isolate target effects .

- Dose-response curves : EC₅₀ values below 10 µM suggest specific binding, while flat curves indicate nonspecific interactions .

- Enzyme kinetics : Competitive inhibition assays (e.g., Lineweaver-Burk plots) validate mechanistic action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。